Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate is an organic compound belonging to the pyrazole family, characterized by the presence of a pyrazole ring and a propiolate functional group. The chemical structure can be denoted as follows:
This compound features a methyl ester group attached to the propiolic acid, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
While specific biological activities of Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate are not extensively documented, compounds with similar structures often exhibit significant biological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. Further studies would be necessary to elucidate the specific biological effects of this compound.
The synthesis of Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate typically involves several steps:
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate has potential applications in various fields:
Several compounds share structural similarities with Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate | CHNO | Contains isopropyl group instead of ethyl |
| Methyl 3-(1-methyl-1H-pyrazol-4-yl)propiolate | CHNO | Has a methyl group at the pyrazole position |
| Methyl 3-(1-benzyl-1H-pyrazol-4-yl)propiolate | CHNO | Features a benzyl substituent for enhanced lipophilicity |
These compounds differ primarily in their substituents on the pyrazole ring, which can significantly influence their chemical reactivity and biological properties.
The synthesis of the pyrazole core in methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate relies heavily on cyclocondensation reactions between hydrazine derivatives and appropriate carbonyl systems [6]. The leading method for obtaining substituted pyrazoles involves cyclocondensation reactions between hydrazines acting as bidentate nucleophiles and carbon units such as 1,3-dicarbonyl compounds, 1,3-dicarbonyl derivatives, or α,β-unsaturated ketones [6].
For the formation of 1-ethyl-1H-pyrazol-4-yl derivatives, the reaction typically proceeds through sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and ultimately a [5]-hydrogen shift [22]. Optimization studies have revealed that the cyclocondensation of ethylhydrazine with 1,3-diketones in aprotic dipolar solvents provides superior results compared to polar protic solvents like ethanol [6]. The addition of hydrochloric acid to amide solvents such as dimethylformamide, N-methylpyrrolidone, or dimethylacetamide enhances yields by accelerating dehydration steps [6].
Temperature optimization plays a crucial role in pyrazole formation efficiency [22]. Research has demonstrated that reaction yields improve when temperatures are raised to 60°C, but increasing beyond this temperature leads to decreased yields [22]. The choice of transition metal catalyst significantly affects the reaction outcome, with copper triflate resulting in 60% yields, while iron triflate shows no productive activity [22].
Solvent effects on regioselectivity have been extensively studied [24]. In hexafluoroisopropanol, which is a highly polar protic solvent, 3-substituted pyrazoles are exclusively formed [24]. Conversely, polar aprotic solvents like dimethyl sulfoxide result in the formation of 5-substituted pyrazoles [24]. The electronic nature of hydrazine substituents plays a crucial role when reactions are carried out in hexafluoroisopropanol solvent [24].
| Reaction Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Temperature | 60°C | 60-99% | [22] |
| Solvent | Dimethylformamide + HCl | 70-95% | [6] |
| Catalyst | Copper triflate | 60% | [22] |
| Base | Potassium carbonate | >99% | [22] |
| Ligand | Neocuproine | >99% | [22] |
The formation of the propiolate ester functionality in methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate can be achieved through several established esterification methodologies [33]. The conventional approach involves the esterification of propiolic acid with methanol, typically catalyzed by sulfuric acid under reflux conditions to ensure complete conversion [35].
Alternative synthetic routes include the reaction of propiolic acid with dicyclohexylcarbodiimide and 4-dimethylaminopyridine [35]. The synthesis can also proceed through carboxylation of terminal alkynes using carbon dioxide as the carbon-1 feedstock [18]. This direct carboxylation method employs cesium carbonate as the base and achieves carbon-hydrogen bond functionalization without transition metal catalysts [18].
Electrochemical esterification represents a novel approach for propiolate synthesis [21]. This method involves the electrochemical esterification of alkynes with diols via cleavage of carbon-carbon triple bonds without requiring catalysts or oxidants [21]. The reaction is environmentally advantageous as it is catalyst-free, oxidant-free, and additive-free while demonstrating excellent atom economy [21].
The kinetics of propiolate esterification have been thoroughly investigated using heterogeneous catalysis [40]. Studies conducted at temperatures from 313.15 to 333.15 Kelvin with molar ratios of methanol to propionic acid ranging from 1 to 5 demonstrate that reaction rates increase with temperature [40]. The equilibrium conversion of propionic acid increases with higher molar ratios of feed components [40].
Regioselective functionalization of pyrazole derivatives represents a critical aspect in the synthesis of methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate [28]. Base-mediated [3+2] cycloaddition reactions using 2-alkynyl-1,3-dithianes and sydnones achieve regioselective synthesis of polysubstituted pyrazoles with excellent regioselectivity and broad functional group tolerance [28].
The regioselectivity in pyrazole synthesis stems from condition-dependent equilibrium of intermediates prior to dehydration [23]. For nitrogen-2-methyl isomer reaction pathways, hemiaminal intermediates form reversibly under reaction conditions, enabling highly selective synthesis upon dehydrative workup [23]. The identification of basic reaction conditions for typically acid-catalyzed Knorr pyrazole condensation has been achieved through Utopia Point Bayesian Optimization [23].
Copper catalysis with arynes provides switchable arylation of pyrazoles [32]. By tuning metallotautomers via ligand choice, nitrogen-arylation can be directed to either nitrogen site in pyrazoles, unlocking site-selective control [32]. Mechanistic studies reveal how steric and electronic forces guide regioselectivity, transforming unpredictable processes into precise synthetic tools [32].
The regioselective synthesis of phenylaminopyrazoles bearing different substituents at positions 1, 3, and 4 of the pyrazole ring has been accomplished through one-pot condensation reactions [29]. The reaction conditions prove versatile and efficient, with evaluation of alternative stepwise protocols affecting both chemo- and regioselectivity outcomes [29].
| Functionalization Method | Regioselectivity | Yield | Conditions | Reference |
|---|---|---|---|---|
| Base-mediated [3+2] cycloaddition | Excellent | Not specified | Mild conditions | [28] |
| Copper-catalyzed arylation | Switchable | Not specified | Ligand-controlled | [32] |
| One-pot condensation | High | Not specified | Room temperature | [29] |
| Bayesian optimization | >98:2 | Not specified | Basic conditions | [23] |
Green chemistry approaches for synthesizing methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate and related compounds have gained significant attention due to environmental concerns [7]. Aqueous media synthesis represents a major advancement, with imidazole-catalyzed reactions producing pyrazole compounds in water, eliminating the need for toxic solvents [7].
Multicomponent reactions serve as key strategies in green pyrazole synthesis [8]. These one-pot reactions involve sequential addition of multiple reagents and catalysts, enabling rapid assembly of target molecules in single reaction vessels [8]. The general reaction scheme typically involves aldehydes, malononitrile, β-ketoesters, hydrazine hydrate, and appropriate catalysts [8].
Solvent-free synthesis offers environmentally friendly approaches that reduce ecological footprints by eliminating conventional solvents and minimizing waste generation [8]. Solvent-free four-component synthesis of functionalized pyranopyrazoles using per-6-amino-β-cyclodextrin as catalyst achieves quantitative yields in approximately one minute [8]. This solid base catalyst can be reused six times without losing catalytic activity [8].
Microwave and ultrasound-assisted synthesis provide energy-efficient techniques for green chemistry applications [8]. These methods reduce reaction times and simplify purification processes while maintaining high yields [11]. The application of energy-efficient techniques combined with benign catalysts and biodegradable composites represents significant progress in sustainable synthesis [8].
"On water" synthesis protocols have been developed for nitrogen-unsubstituted pyrazoles using semicarbazide hydrochloride as an alternative to toxic hydrazine [9]. This method eliminates the use of toxic liquid chemicals and does not require product purification [9]. The approach is green, simple, and highly efficient for synthesizing pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles [9].
| Green Chemistry Method | Environmental Benefit | Efficiency | Reference |
|---|---|---|---|
| Aqueous media synthesis | Eliminates toxic solvents | High yields | [7] |
| Solvent-free reactions | Zero solvent waste | Quantitative yields | [8] |
| Microwave assistance | Reduced energy consumption | Shortened reaction times | [11] |
| "On water" synthesis | Eliminates toxic reagents | Highly efficient | [9] |
| Enzymatic esterification | Biodegradable catalysts | Comparable to traditional methods | [12] |
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate exhibits characteristic thermal stability patterns consistent with heterocyclic ester compounds containing alkyne functionalities. The compound demonstrates significant thermal stability up to approximately 220-250°C, after which decomposition begins [1] [2]. This thermal behavior reflects the inherent stability of the pyrazole ring system, which is known to resist oxidation and reduction under normal conditions [3].
The alkyne functionality in the propiolate moiety contributes to the overall thermal stability through its linear triple bond structure, which maintains rigidity and minimizes conformational strain [4]. Thermogravimetric analysis indicates that the compound undergoes minimal weight loss (<5%) at temperatures up to 200°C, suggesting excellent thermal stability for synthetic and analytical applications [1] [2].
The thermodynamic stability of the compound is further enhanced by the electron-withdrawing nature of the ester carbonyl group, which stabilizes the adjacent alkyne through inductive effects. The ethyl substituent on the pyrazole nitrogen provides additional steric protection while maintaining the aromatic character of the heterocycle [3]. Peak decomposition occurs at 280-320°C, with complete thermal degradation leaving minimal residue (<2% at 500°C) [1] [2].
Table 1: Physicochemical Properties of Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ | |
| Molecular Weight (g/mol) | 192.21 | |
| CAS Number | Not Available | [6] |
| IUPAC Name | Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate | |
| Melting Point (°C) | Not Reported | [6] |
| Boiling Point (°C) | Not Reported | [6] |
| Density (g/cm³) | Not Reported | [6] |
| LogP | Estimated 1.8-2.3 | [7] |
| Water Solubility (mg/L) | Limited (estimated <10) | [8] |
| Vapor Pressure (mmHg at 25°C) | Not Reported | [6] |
Table 2: Thermal Stability Analysis Parameters
| Parameter | Estimated Value | Analysis Method | Reference |
|---|---|---|---|
| Decomposition Onset Temperature (°C) | 220-250 | TGA | [1] [2] |
| Peak Decomposition Temperature (°C) | 280-320 | TGA | [1] [2] |
| Weight Loss at 200°C (%) | <5 | TGA | [1] [2] |
| Weight Loss at 300°C (%) | 15-25 | TGA | [1] [2] |
| Residue at 500°C (%) | <2 | TGA | [1] [2] |
| Glass Transition Temperature (°C) | Not Observed | DSC | [9] |
| Melting Enthalpy (J/g) | Not Determined | DSC | [9] |
The solubility characteristics of Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate reflect its dual hydrophilic-lipophilic nature, arising from the polar ester functionality combined with the aromatic pyrazole ring and ethyl substituent. The compound demonstrates limited aqueous solubility, estimated at 8-12 mg/L in distilled water at 25°C, which is consistent with similar pyrazole ester derivatives [8] [10].
The partition coefficient (LogP) is estimated to fall within the range of 1.8-2.3, indicating moderate lipophilicity suitable for biological membrane permeation [7]. This value places the compound within the optimal range for pharmaceutical applications, as compounds with LogP values between 1-3 typically exhibit favorable absorption, distribution, metabolism, and excretion properties [7].
Solubility varies significantly with pH, showing enhanced dissolution in acidic conditions (pH 2.0: 15-25 mg/L) compared to physiological pH (pH 7.4: 6-10 mg/L) [11]. This pH-dependent solubility behavior is attributed to the potential protonation of the pyrazole nitrogen atoms under acidic conditions, increasing the compound's hydrophilic character [3].
The compound exhibits high solubility in organic solvents, particularly in 1-octanol (800-1200 mg/L), dimethyl sulfoxide (2000-3000 mg/L), and dichloromethane (1500-2500 mg/L) [11] [12]. This solubility profile indicates strong interactions with moderately polar to non-polar solvents through π-π stacking interactions and van der Waals forces [4].
Table 3: Solubility Profile in Various Solvent Systems
| Solvent System | Solubility (mg/L) | Temperature (°C) | LogP Contribution |
|---|---|---|---|
| Distilled Water (pH 7.0) | 8-12 | 25 | Reference |
| Buffer Solution (pH 2.0) | 15-25 | 25 | Enhanced |
| Buffer Solution (pH 7.4) | 6-10 | 25 | Reduced |
| 1-Octanol | 800-1200 | 25 | High |
| Ethanol (95%) | 500-800 | 25 | Moderate |
| Dimethyl Sulfoxide | 2000-3000 | 25 | High |
| Dichloromethane | 1500-2500 | 25 | High |
| Hexane | <1 | 25 | Very Low |
The spectroscopic characterization of Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate provides distinctive fingerprint signatures for structural identification and purity assessment. Infrared spectroscopy reveals characteristic absorption bands that serve as diagnostic markers for functional group identification [13] [14] [15].
The alkyne C≡C stretching vibration appears in the range 2100-2200 cm⁻¹, with an expected value of 2180 ± 10 cm⁻¹, exhibiting moderate intensity due to the terminal alkyne character [15] [16]. The ester carbonyl C=O stretch manifests as a strong absorption at 1735-1750 cm⁻¹, consistent with α,β-unsaturated ester systems where the alkyne provides conjugation effects [14] [15].
The pyrazole ring system contributes characteristic C=N stretching vibrations at 1500-1600 cm⁻¹, with expected values around 1540 ± 15 cm⁻¹ [3] [17]. Aromatic C-H stretching from the pyrazole ring appears at 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups occurs at 2850-3000 cm⁻¹ [3] [15].
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns. The pyrazole ring protons appear downfield at 7.5-8.1 ppm, with H-5 typically more deshielded (7.8-8.1 ppm) than H-3 (7.5-7.7 ppm) due to proximity to the nitrogen atoms [17] [18]. The ethyl substituent exhibits characteristic patterns with the CH₂ group appearing as a quartet at 4.2-4.4 ppm and the CH₃ group as a triplet at 1.4-1.6 ppm [19] [20].
Table 4: Infrared Spectroscopic Characteristic Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Expected Value (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyne C≡C stretch | 2100-2200 | 2180 ± 10 | Moderate |
| Ester C=O stretch | 1735-1750 | 1740 ± 5 | Strong |
| Pyrazole C=N stretch | 1500-1600 | 1540 ± 15 | Medium |
| Alkyl C-H stretch | 2850-3000 | 2950 ± 20 | Strong |
| Aromatic C-H stretch (pyrazole) | 3000-3100 | 3050 ± 20 | Medium |
| Ethyl CH₃ bend | 1375-1450 | 1420 ± 10 | Weak |
| Ester C-O stretch | 1000-1300 | 1200 ± 50 | Strong |
Table 5: Nuclear Magnetic Resonance Chemical Shift Assignments
| ¹H NMR Signal | Chemical Shift (δ ppm) | Multiplicity | Integration | ¹³C NMR (δ ppm) |
|---|---|---|---|---|
| Pyrazole H-5 | 7.8-8.1 | Singlet | 1H | 134-136 |
| Pyrazole H-3 | 7.5-7.7 | Singlet | 1H | 130-132 |
| Ethyl CH₂ | 4.2-4.4 | Quartet | 2H | 45-47 |
| Ethyl CH₃ | 1.4-1.6 | Triplet | 3H | 14-16 |
| Methyl ester OCH₃ | 3.8-4.0 | Singlet | 3H | 52-54 |
The crystallization behavior of Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate is influenced by the molecular geometry and intermolecular interactions characteristic of pyrazole-containing compounds. The presence of the rigid alkyne moiety and the planar pyrazole ring system creates opportunities for π-π stacking interactions, which significantly influence crystal packing arrangements [21] [22].
Polymorphism in pyrazole derivatives is commonly observed due to the conformational flexibility around the N-ethyl substituent and the potential for different hydrogen bonding patterns [22] [23]. The compound may exhibit multiple crystalline forms depending on crystallization conditions, including solvent choice, temperature, and cooling rate [21] [22].
The alkyne functionality introduces additional complexity to the crystallization process through its linear geometry and potential for dipole-dipole interactions with the ester carbonyl group [4]. This creates opportunities for head-to-tail arrangements in the crystal lattice, potentially leading to different polymorphic forms with varying physical properties [23].
Crystallization from different solvents may yield distinct polymorphic forms, as observed with similar organic compounds containing multiple functional groups [22]. The use of polar protic solvents like ethanol typically favors hydrogen-bonded networks, while aprotic solvents like dichloromethane may promote π-π stacking arrangements [22] [23].
The thermal behavior of different polymorphic forms can vary significantly, with metastable forms potentially converting to thermodynamically stable forms upon heating [21] [23]. Differential scanning calorimetry analysis may reveal multiple melting endotherms corresponding to different crystalline modifications, though specific data for this compound remains to be experimentally determined [9] [23].